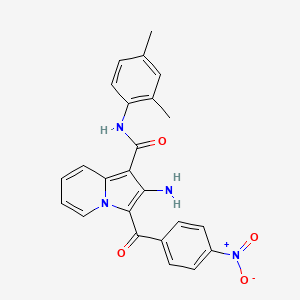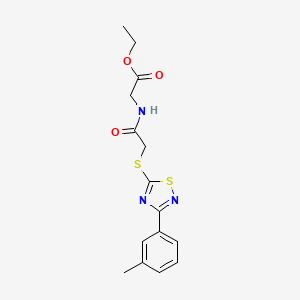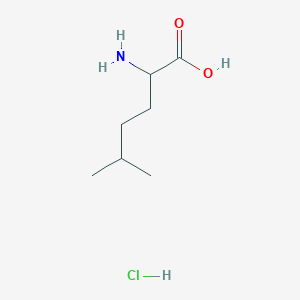
(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule. It features a benzoylphenyl group linked to a pyrrolidinyl methanone structure, which in turn is connected to a fluoro-substituted ethylpyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis begins with the formation of the 2-benzoylphenyl group through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The pyrrolidinyl methanone is synthesized by the reaction of pyrrolidine with a ketone, forming the corresponding methanone. Finally, the 6-ethyl-5-fluoropyrimidine moiety is attached via a nucleophilic aromatic substitution reaction, where the fluoropyrimidine is activated using sodium hydride and then reacted with the pyrrolidinyl methanone intermediate.
Industrial Production Methods
In an industrial setting, this synthesis can be scaled up using continuous flow reactors to ensure precise control of reaction conditions, such as temperature and pressure. Catalysts and solvents are optimized to improve yield and purity, with purification typically achieved through chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanone functional group can undergo oxidation to form carboxylic acids.
Reduction: The carbonyl group of the methanone can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and pyrimidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides and nucleophiles under basic or acidic conditions to facilitate the substitution on the aromatic rings.
Major Products
The major products from these reactions include the corresponding alcohols, acids, and substituted aromatic derivatives, depending on the specific reaction type and conditions employed.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups.
Biology
It acts as a ligand in receptor binding studies, aiding in the understanding of biochemical pathways.
Medicine
Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
The compound serves as a precursor in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets
It functions by interacting with specific enzymes or receptors, modulating their activity. For example, it may bind to enzyme active sites, inhibiting their catalytic function.
Pathways Involved
The interaction with molecular targets can initiate or inhibit biochemical pathways, such as signal transduction or metabolic pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
(2-Benzoylphenyl)(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
(2-Benzoylphenyl)(3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
(2-Benzoylphenyl)(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
The combination of the ethyl and fluoro substituents in this compound's structure imparts unique steric and electronic properties, which can significantly influence its chemical reactivity and biological activity. This uniqueness is not commonly found in its similar compounds, making it particularly valuable for specific applications in research and industry.
The intricacies of (2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone are as rich and complex as the compound itself, highlighting its importance in various fields of science and industry. What do you find most fascinating about this compound?
Properties
IUPAC Name |
[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3/c1-2-20-21(25)23(27-15-26-20)31-17-12-13-28(14-17)24(30)19-11-7-6-10-18(19)22(29)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPNCMOEXDRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)



![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE](/img/structure/B2543624.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)
![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)
![N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2543633.png)
